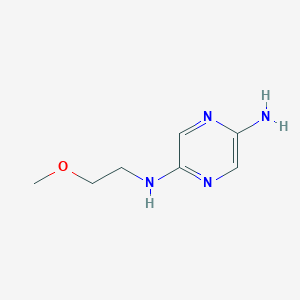

N-(2-methoxy-ethyl)-pyrazine-2,5-diamine

Beschreibung

Significance of Pyrazine (B50134) Core in Contemporary Chemical Research

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents. d-nb.infocmu.edursc.org Its unique electronic properties, arising from the two electronegative nitrogen atoms, influence its ability to participate in various chemical interactions, including hydrogen bonding and metal coordination. This inherent reactivity makes the pyrazine ring a valuable component in the design of molecules with specific biological targets. nih.govresearchgate.net Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.com

Overview of Substituted Pyrazine Architectures

The versatility of the pyrazine core is further expanded by the diverse range of substituents that can be introduced onto the ring. The positions of substitution significantly impact the molecule's steric and electronic properties, leading to a vast library of derivatives with tailored functions. rsc.org Common synthetic strategies for substituted pyrazines include condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds, as well as various cross-coupling reactions to introduce aryl or alkyl groups. tandfonline.comresearchgate.net The resulting substituted pyrazine architectures are integral to the development of novel materials and pharmaceuticals. researchgate.net

Contextualization of N-(2-methoxy-ethyl)-pyrazine-2,5-diamine within the Pyrazine Family

This compound is a specific derivative that features two key substitutions on the pyrazine ring: two amino groups at positions 2 and 5, and a 2-methoxyethyl group attached to one of the amino nitrogens. The presence of the diamino groups at the 2 and 5 positions is a notable feature, as these groups can act as hydrogen bond donors and acceptors, influencing intermolecular interactions. The N-alkylation with a 2-methoxyethyl group introduces additional flexibility and potential coordination sites, which could modulate the compound's solubility and binding properties. nih.govacs.org While specific research on this exact molecule is not extensively documented in publicly available literature, its structure places it within the class of N-substituted pyrazine-2,5-diamines, a group of compounds with potential for further chemical elaboration and biological screening.

Scope and Objectives of Research on Pyrazine Diamine Derivatives

Research into pyrazine diamine derivatives is often driven by the quest for new therapeutic agents and functional materials. The objectives of such research typically include the development of efficient synthetic routes to access a variety of substituted derivatives, the investigation of their structure-activity relationships (SAR), and the evaluation of their potential applications. For compounds like this compound, research would likely focus on its synthesis via N-alkylation of 2,5-diaminopyrazine and subsequent exploration of its chemical reactivity and biological profile. The introduction of the methoxyethyl side chain could be hypothesized to influence pharmacokinetic properties, making such derivatives interesting candidates for drug discovery programs.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H12N4O |

|---|---|

Molekulargewicht |

168.20 g/mol |

IUPAC-Name |

2-N-(2-methoxyethyl)pyrazine-2,5-diamine |

InChI |

InChI=1S/C7H12N4O/c1-12-3-2-9-7-5-10-6(8)4-11-7/h4-5H,2-3H2,1H3,(H2,8,10)(H,9,11) |

InChI-Schlüssel |

KJUPXFIONCERBY-UHFFFAOYSA-N |

Kanonische SMILES |

COCCNC1=NC=C(N=C1)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for N 2 Methoxy Ethyl Pyrazine 2,5 Diamine and Analogues

Established Routes for Pyrazine (B50134) Ring Formation

The formation of the core pyrazine ring is the foundational step in the synthesis of N-(2-methoxy-ethyl)-pyrazine-2,5-diamine and its analogues. Several classical and modern methods have been established for this purpose.

Condensation Reactions of 1,2-Diketones with 1,2-Diamines

One of the most direct and classical routes for preparing pyrazines is the condensation reaction between a 1,2-diketone and a 1,2-diamine. osti.govresearchgate.net This method is valued for its straightforwardness and efficiency. The reaction typically proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which subsequently undergoes oxidation to yield the aromatic pyrazine ring. osti.gov

The general mechanism involves the nucleophilic attack of the amine groups of the 1,2-diamine onto the carbonyl carbons of the 1,2-diketone, followed by cyclization and dehydration. The choice of reactants allows for the introduction of various substituents onto the pyrazine ring. For the synthesis of precursors to diaminopyrazines, starting materials like diaminomaleonitrile (B72808) can be condensed with α-diketones. mdpi.com

Table 1: Examples of Pyrazine Synthesis via Condensation

| 1,2-Diketone | 1,2-Diamine | Catalyst/Conditions | Product | Reference |

| Benzil | Ethylene diamine | t-BuOK, aq. Methanol, RT | 2,3-Diphenylpyrazine | osti.gov |

| Glyoxal | L-leucinamide | Alkaline conditions | 2-Isobutyl-3-hydroxypyrazine | |

| Pyruvic acid | Diaminomaleonitrile | Methanol, HCl | 5-Methyl-6-oxo-1,4,5,6-tetrahydropyrazine-2,3-dicarbonitrile | nih.gov |

Self-Condensation of 2-Aminoketones

Another well-established method for pyrazine synthesis is the self-condensation of α-aminoketones, a reaction famously known as the Gutknecht pyrazine synthesis (1879). This approach involves the dimerization of two molecules of an α-aminoketone to form a dihydropyrazine, which is then oxidized to the corresponding pyrazine. This method is particularly effective for the synthesis of symmetrically substituted pyrazines. However, using a mixture of two different α-aminoketones often leads to a mixture of products, limiting its application for unsymmetrical pyrazines. researchgate.net

Synthesis via Dihydropyrazine Intermediates and Subsequent Oxidation

Many synthetic routes to pyrazines proceed through a non-aromatic dihydropyrazine intermediate. osti.gov The final and crucial step in these syntheses is the dehydrogenation or oxidation of this intermediate to form the stable aromatic pyrazine ring. mdpi.com

Various oxidizing agents can be employed for this transformation, ranging from metal oxides to atmospheric oxygen. Common reagents include:

Copper(II) oxide

Manganese dioxide

Air or molecular oxygen, sometimes bubbled through the reaction mixture. osti.gov

The choice of oxidant and reaction conditions depends on the stability of the substituents on the pyrazine ring. In some cases, the dihydropyrazine intermediate is stable enough to be isolated, while in others, the oxidation occurs in situ. The detection of dihydropyrazines during the reaction progress confirms this mechanistic pathway. osti.gov

Strategies for Introducing Diamine Functionalities

For a molecule like this compound, the introduction of the two amine groups at the C-2 and C-5 positions is a key synthetic challenge. This can be achieved either by direct amination of a pre-formed pyrazine ring or by functionalizing the ring after its formation.

Direct Amination Reactions on Pyrazine Scaffolds

Direct amination involves the introduction of an amino group onto the pyrazine core. A common and effective method for this is the nucleophilic aromatic substitution (SNAr) reaction. nih.govmasterorganicchemistry.com This strategy is particularly useful when starting with halogenated pyrazines, such as 2,5-dichloropyrazine (B10626) or 2,5-dibromopyrazine. The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles, such as amines.

For the synthesis of this compound, a plausible route involves the sequential reaction of 2,5-dihalopyrazine with ammonia (B1221849) and then with 2-methoxyethylamine (B85606). The reaction conditions, including solvent, temperature, and the potential use of a catalyst, are critical for controlling the selectivity and yield of the mono- and di-substituted products. researchgate.net The reactivity of the pyrazine ring is enhanced by the presence of the nitrogen atoms, making SNAr reactions a viable strategy. nih.gov

Another approach involves the amination of dialkoxypyrazines. For instance, 2,6-dialkoxy-3,5-dinitropyrazines have been shown to undergo amination where the alkoxy groups are replaced by amino groups. icm.edu.pl

Table 2: Examples of Direct Amination on Heterocyclic Scaffolds

| Substrate | Amine | Conditions | Product Class | Reference |

| 2,5-Diethoxypyrazine | NH₃/MeOH | - | 2,5-Diaminopyrazine derivative | osti.gov |

| 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | Benzylamines | Microwave-assisted | N-substituted 5-aminopyrazine derivatives | nih.gov |

| Chloropyrazine | Various amines | KF, Water | Aminated pyrazines | researchgate.net |

Post-Cyclization Functionalization of Pyrazine Rings

Post-cyclization functionalization refers to the modification of the pyrazine ring after its initial synthesis to introduce the desired functional groups. This is a versatile strategy that allows for the late-stage diversification of pyrazine-based molecules.

A key example of this strategy is the synthesis of the pyrazine-2,5-diamine (B1586864) scaffold from non-pyrazine starting materials, followed by further modification. For instance, 2,5-diaminopyrazine derivatives can be synthesized from diaminomaleonitrile (DAMN). mdpi.com DAMN can react with various reagents to form the pyrazine ring with amino or potential amino functionalities already incorporated.

Once a pyrazine with a primary amino group is obtained, such as 2,5-diaminopyrazine, the N-(2-methoxy-ethyl) group can be introduced through N-alkylation. This would involve reacting the diaminopyrazine with a suitable alkylating agent, such as 2-methoxyethyl halide. However, achieving selective mono-alkylation on one of the two amino groups can be challenging and may require the use of protecting groups or carefully controlled reaction conditions to avoid di-alkylation.

Another post-cyclization strategy involves the conversion of other functional groups into amines. For example, a pyrazine carboxylic acid could be converted to an amide and then subjected to a Hofmann rearrangement to yield an aminopyrazine. Similarly, a nitropyrazine could be reduced to an aminopyrazine. These multi-step sequences provide alternative pathways to introduce the required diamine functionalities.

Incorporation of the N-(2-methoxy-ethyl) Substituent

The introduction of the N-(2-methoxy-ethyl) group onto the pyrazine-2,5-diamine scaffold can be achieved through several synthetic routes. The choice of method often depends on the starting materials, desired selectivity, and reaction conditions.

Amine-Based Coupling Reactions for N-Alkylation/Arylation

Direct N-alkylation of pyrazine-2,5-diamine represents a straightforward approach to introduce the 2-methoxy-ethyl substituent. This typically involves the reaction of the diamine with a suitable alkylating agent, such as 2-methoxyethyl halide (e.g., bromide or chloride), in the presence of a base. The base, such as potassium carbonate or cesium carbonate, is crucial for deprotonating the amino group, thereby increasing its nucleophilicity. mdpi.com The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is common to facilitate the reaction. mdpi.com To enhance the reaction rate and yield, microwave irradiation can be employed, which often leads to significantly reduced reaction times compared to conventional heating. mdpi.com

Another powerful amine-based coupling method is reductive amination. This two-step, one-pot process involves the initial reaction of pyrazine-2,5-diamine with 2-methoxyacetaldehyde to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. organic-chemistry.orgnih.gov A variety of reducing agents can be utilized, with sodium borohydride (B1222165) and its derivatives, like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), being common choices due to their mildness and selectivity. organic-chemistry.org This method is particularly advantageous as it avoids the use of potentially harsh alkylating agents and can be performed under relatively mild conditions. rsc.org

| Reaction Type | Reagents | Key Features |

| N-Alkylation | Pyrazine-2,5-diamine, 2-methoxyethyl halide, Base (e.g., K₂CO₃, Cs₂CO₃) | Direct introduction of the substituent; can be accelerated by microwave irradiation. |

| Reductive Amination | Pyrazine-2,5-diamine, 2-methoxyacetaldehyde, Reducing agent (e.g., NaBH(OAc)₃) | Mild conditions; avoids harsh alkylating agents; proceeds via an imine intermediate. |

Synthesis Utilizing Methoxyethyl-Containing Diamine Precursors

An alternative strategy involves the construction of the pyrazine ring using a diamine precursor that already contains the N-(2-methoxy-ethyl) substituent. For instance, N-(2-methoxyethyl)ethane-1,2-diamine could serve as a key building block. The classical synthesis of pyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net In this approach, N-(2-methoxyethyl)ethane-1,2-diamine would be reacted with a suitable 1,2-dicarbonyl compound, followed by oxidation of the resulting dihydropyrazine to the aromatic pyrazine.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. acs.orgnih.govethz.ch This reaction is highly effective for coupling amines with aryl halides and has been widely applied in the synthesis of N-aryl and N-heteroaryl amines.

In the context of synthesizing this compound, this methodology would involve the cross-coupling of a dihalopyrazine, such as 2,5-dichloropyrazine or 2,5-dibromopyrazine, with 2-methoxyethylamine. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as X-Phos often providing excellent results. researchgate.net A base, commonly a strong, non-nucleophilic base like sodium tert-butoxide, is required to facilitate the catalytic cycle. researchgate.net

The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance, making it a highly attractive method for the synthesis of complex substituted pyrazines under relatively mild conditions. ethz.chexlibrisgroup.com

| Catalyst System Component | Example | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | X-Phos, BrettPhos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOt-Bu, K₂CO₃ | Promotes deprotonation of the amine and facilitates reductive elimination. |

| Solvent | Toluene, Dioxane | Provides a suitable medium for the reaction. |

Catalytic Systems in Pyrazine Synthesis

The synthesis of the pyrazine core and its subsequent functionalization are often facilitated by various catalytic systems. Transition metals, in particular, play a pivotal role in many modern synthetic methodologies.

Transition Metal Catalysis (e.g., Copper, Manganese, Palladium)

Palladium: As discussed in the context of the Buchwald-Hartwig amination, palladium is a cornerstone catalyst for C-N bond formation in the synthesis of N-substituted pyrazines. acs.orgnih.govethz.ch Beyond amination, palladium catalysts are also employed in other cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce carbon-based substituents onto the pyrazine ring.

Copper: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent a classical and still widely used method for C-N bond formation. Copper(I) iodide (CuI) is a common catalyst for the amination of aryl halides, including halopyrazines. researchgate.net These reactions often require the use of a ligand, such as L-proline or various diamines, to facilitate the coupling. researchgate.net Copper catalysis can be an attractive alternative to palladium due to the lower cost and toxicity of copper. Copper nanoparticles have also been explored as catalysts for such transformations. researchgate.net Furthermore, copper can mediate the cyclization of certain precursors to form the pyrazine ring. rsc.org

Manganese: Manganese, being an earth-abundant and less toxic metal, is gaining increasing attention as a catalyst in organic synthesis. Manganese pincer complexes have been shown to effectively catalyze the dehydrogenative coupling of β-amino alcohols to form 2,5-substituted pyrazines. acs.orgnih.govexlibrisgroup.comelsevierpure.com This atom-economical process generates hydrogen gas and water as the only byproducts, making it an environmentally benign synthetic route. nih.govelsevierpure.com

Organocatalysis and Metal-Free Approaches

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, driven by concerns about cost, toxicity, and residual metal contamination in the final products.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While the application of organocatalysis to the synthesis of highly substituted pyrazines is still an emerging field, it holds promise for developing novel, metal-free synthetic routes. For instance, organocatalytic methods have been explored for the diboration of pyrazine derivatives, which introduces functional groups that can be further elaborated. researchgate.net

Metal-Free Approaches: Metal-free syntheses of pyrazines often rely on classical condensation reactions. The reaction of 1,2-diamines with 1,2-dicarbonyl compounds is a fundamental metal-free method for constructing the pyrazine ring. researchgate.net Additionally, oxidative cyclization processes, where air can be used as the oxidant, have been developed for the synthesis of substituted pyridines and could potentially be adapted for pyrazine synthesis. researchgate.net These methods align with the principles of green chemistry by avoiding the use of heavy metals.

Aerobic Oxidative Coupling Methods

A significant advancement in pyrazine synthesis involves the use of aerobic oxidative coupling reactions. These methods offer a more efficient and environmentally benign alternative to traditional condensation reactions, which often require harsh conditions or pre-functionalized substrates. A prominent strategy is the copper-catalyzed aerobic oxidative C-H/N-H coupling of simple ketones with diamines. nih.govnih.gov In this approach, a catalyst such as copper(I) iodide (CuI) facilitates the reaction with molecular oxygen (O₂) from the air serving as the terminal oxidant. nih.gov

The mechanism is believed to involve radical species. nih.gov This method is advantageous as it avoids the need for stoichiometric, and often toxic, chemical oxidants, generating water as the primary byproduct. Research using X-ray absorption fine structure (XAFS) has helped to elucidate the nature of the reactive Cu(II) species involved in the catalytic cycle. nih.govnih.gov The versatility of this method allows for the synthesis of a wide variety of substituted pyrazines by changing the ketone and diamine starting materials. researchgate.net For the synthesis of a diamine-substituted pyrazine like this compound, this pathway could conceptually involve the coupling of an appropriate amino ketone with a diamine, followed by further functionalization.

Manganese pincer complexes have also been developed as catalysts for the acceptorless dehydrogenative coupling of 2-amino alcohols to form symmetrical 2,5-disubstituted pyrazines. acs.org This reaction is highly atom-economical, producing only hydrogen gas and water as byproducts. acs.org

Table 1: Catalytic Systems for Oxidative Pyrazine Synthesis

| Catalytic System | Reactants | Oxidant | Key Features |

|---|---|---|---|

| CuI / O₂ | Ketones + Diamines | Air (O₂) | Forms pyrazines via C-H/N-H coupling; involves radical intermediates. nih.gov |

| Cu₂(BDC)₂(BPY) MOF | Ketones + Diamines | Air (O₂) | Heterogeneous catalyst offering potential for reusability. researchgate.net |

Green Chemistry Principles in Pyrazine Synthesis

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves the use of safer solvents, sustainable catalysts, and designing reactions with high atom economy.

A key green chemistry objective is the reduction or elimination of volatile and hazardous organic solvents. For pyrazine synthesis, methods have been developed that operate in more environmentally benign media. One such approach involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, which is a high-yielding process that can be performed at room temperature without the need for expensive catalysts. tandfonline.com

Solvent-free "grinding" techniques, where solid reactants are ground together with a pestle and mortar, represent another important green methodology. mobt3ath.com This solid-state reaction method has been successfully applied to the synthesis of 2-pyrazoline (B94618) derivatives from 2'-hydroxychalcones and hydrazine (B178648) hydrate. mobt3ath.comresearchgate.net Such solvent-less protocols offer numerous advantages, including shorter reaction times, cleaner reaction profiles, simpler work-up procedures, and higher yields, making them economically and environmentally attractive. mobt3ath.comresearchgate.net

The use of catalysts derived from renewable sources or designed for sustainability is a cornerstone of green synthesis. Biocatalysis, utilizing enzymes, offers a powerful tool for chemical transformations under mild conditions. For instance, the commercially available immobilized lipase, Lipozyme® TL IM from Thermomyces lanuginosus, has been successfully used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. nih.gov This enzymatic method simplifies reaction steps and minimizes the use of hazardous reagents typically required for amide bond formation. nih.gov

In addition to biocatalysts, research has focused on developing efficient heterogeneous catalysts that can be easily recovered and reused. A Pt/CeO₂/Al₂O₃ catalyst has been shown to be highly effective for synthesizing pyrazines from biomass-derived vicinal diols and ammonia. acs.org This system provides a sustainable route to N-heterocycles from renewable feedstocks and the catalyst can be reused multiple times without significant loss of activity. acs.org The synthesis of pyrazine monomers from proteinogenic amino acids like glutamic acid further highlights the move toward bio-based chemical production. acs.org

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com Synthetic pathways with high atom economy are central to green chemistry as they minimize the generation of waste. jocpr.com

Addition and rearrangement reactions are inherently atom-economical. The Diels-Alder reaction, for example, is a classic case of a 100% atom-economical reaction where all atoms of the reactants are incorporated into the product. primescholars.comnih.gov In the context of pyrazine synthesis, acceptorless dehydrogenative coupling routes are highly atom-economical. acs.org The manganese-catalyzed synthesis of pyrazines from 2-amino alcohols, for instance, generates only H₂ and H₂O as byproducts, maximizing the incorporation of atoms from the starting material into the pyrazine product. acs.org Similarly, enzymatic methods for creating pyrazinamide derivatives are considered more atom-economical than traditional coupling methods that use activating agents, which generate stoichiometric amounts of byproducts that must be disposed of. nih.gov

Yield Optimization and Process Intensification

Optimizing reaction yield and intensifying process efficiency are crucial for the large-scale, economical production of chemical compounds like this compound. This requires a systematic study of how various reaction parameters affect the synthetic outcome.

The yield and distribution of products in pyrazine synthesis are highly dependent on key reaction parameters.

Temperature: Temperature typically has a significant positive correlation with pyrazine yield, up to an optimal point. In studies involving the reaction of acetol with ammonium (B1175870) hydroxide, the total pyrazine yield increased as the temperature was raised from 100 °C to 140 °C. researchgate.netresearchgate.net However, excessively high temperatures can lead to degradation and the formation of unwanted byproducts, causing a decrease in yield. researchgate.net In the enzymatic synthesis of pyrazinamide derivatives, an optimal temperature of 45 °C was identified. nih.gov

Concentration (Reactant Ratio): The molar ratio of reactants is a critical factor. For the enzymatic synthesis of pyrazinamide, the highest yield was achieved at a substrate molar ratio of 1:3 (pyrazine-2-carboxylate to benzylamine). nih.gov Increasing the amine concentration further inhibited the enzyme and decreased the yield. nih.gov Similarly, in the synthesis of pyrazines from α-hydroxy ketones, the carbon-to-nitrogen mole ratio significantly impacts the quantity of pyrazines formed. researchgate.net

Pressure: While less commonly detailed in the provided literature for these specific syntheses, pressure can influence reactions involving gaseous reagents or intermediates. In aerobic oxidation, the partial pressure of oxygen could affect the reaction rate.

Reaction Time: The duration of the reaction must be optimized to ensure complete conversion without promoting the degradation of the product. The synthesis of pyrazines from acetol and NH₄OH showed a time-dependent increase in yield, which eventually plateaued. researchgate.net Continuous-flow systems can precisely control residence time, as demonstrated in an enzymatic synthesis that achieved high yields in just 20 minutes. nih.gov

Table 2: Effect of Reaction Parameters on Pyrazine Synthesis

| Parameter | General Influence | Example | Citation |

|---|---|---|---|

| Temperature | Yield generally increases with temperature to an optimum, beyond which degradation may occur. | Pyrazine yield from acetol and NH₄OH increased from 100 °C to 140 °C. | researchgate.net |

| Concentration | Optimal reactant molar ratio exists to maximize yield and prevent side reactions or inhibition. | A 1:3 molar ratio of pyrazine ester to amine was optimal for Lipozyme® TL IM catalyzed amidation. | nih.gov |

| Reaction Time | Yield increases with time until the reaction is complete; prolonged time can lead to degradation. | Optimal synthesis time for pyrazines from acetol and NH₄OH was identified to maximize yield. | researchgate.net |

| Solvent | Solvent polarity and properties can significantly affect catalyst activity and product yield. | Tert-amyl alcohol was found to be the optimal solvent for a specific enzymatic pyrazinamide synthesis, yielding 91.6%. | nih.gov |

Flow Chemistry Approaches for Continuous Synthesis

The adoption of continuous flow chemistry in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients has seen a significant increase. This methodology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. While specific research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles of flow chemistry have been successfully applied to the synthesis of analogous pyrazine derivatives. These examples provide a strong basis for the development of a continuous manufacturing process for the target compound.

The synthesis of substituted pyrazine diamines often involves key transformations such as nucleophilic aromatic substitution (SNAr) on halopyrazines and the reduction of nitropyrazines. Both of these reaction types have been shown to be highly amenable to flow chemistry conditions.

One of the common routes for preparing aminopyrazines is through the substitution of halogens on the pyrazine ring. For instance, the synthesis of 2,6-diaminopyrazine has been achieved from 2,6-dichloropyrazine. lukasiewicz.gov.pl This type of transformation can be adapted to a continuous flow process. In a hypothetical flow setup, a solution of a dihalopyrazine and 2-methoxyethylamine could be pumped through a heated microreactor or a packed-bed reactor containing a suitable base. The high surface-area-to-volume ratio in these reactors allows for rapid heating and precise temperature control, which can significantly reduce reaction times and improve product selectivity compared to batch reactions.

Furthermore, flow chemistry has been effectively utilized in the synthesis of more complex pyrazine diamine analogues, such as the energetic material 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). The synthesis of LLM-105 has been demonstrated using a commercial microreactor system for the flow nitration of 2,6-diaminopyrazine-1-oxide (DAPO). researchgate.netakjournals.com This process highlights the capability of flow reactors to handle highly exothermic and potentially hazardous reactions with greater safety and control. The reaction conditions for the flow nitration of DAPO are summarized in the table below.

| Parameter | Value |

|---|---|

| Starting Material | 2,6-diaminopyrazine-1-oxide (DAPO) |

| Nitrating Agent | 90% Nitric Acid / 20% Oleum |

| Reactor Type | Commercial Flow Microreactor |

| Temperature | Optimized for reaction |

| Residence Time | Significantly reduced compared to batch |

| Yield | 50-60% (comparable to batch) |

Another relevant application of flow chemistry is the continuous reduction of nitro groups to amines, a key step in many synthetic routes to amino-heterocycles. Continuous-flow hydrogenation using packed-bed reactors with catalysts like platinum on carbon (Pt/C) is a well-established technique. mdpi.com This approach could be integrated into a multi-step continuous synthesis of this compound, for example, by reducing a dinitropyrazine precursor followed by a subsequent N-alkylation step in a separate flow module.

The table below illustrates typical parameters for a continuous flow hydrogenation, which could be adapted for the reduction of a dinitropyrazine intermediate.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | 5% Pt/C packed-bed reactor (e.g., H-Cube®) |

| Substrate | Solution of nitro-compound in a suitable solvent (e.g., Toluene:MeOH) |

| Temperature | e.g., 80 °C |

| Flow Rate | e.g., 0.5 mL/min |

| Hydrogen Pressure | Full H2 mode at ambient pressure |

Despite a comprehensive search for spectroscopic and structural data on the chemical compound this compound, no specific experimental data (NMR spectra, mass spectra, etc.) for this exact molecule could be located in the available scientific literature and databases.

General methodologies for the synthesis and characterization of various pyrazine derivatives have been reported, often employing techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structures of newly synthesized compounds. nih.govmdpi.com These studies provide a foundational understanding of the types of spectral data expected for pyrazine-containing molecules. For instance, the synthesis of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds was confirmed using 1H NMR, 13C NMR, and mass spectrometry. nih.gov Similarly, the molecular structures of various pyrazine derivatives with potential anticancer applications have been elucidated using these spectroscopic methods.

However, detailed research findings and specific data tables pertaining to the advanced spectroscopic and structural elucidation of this compound, as required by the outlined article structure, are not available. This includes high-resolution 1D and 2D NMR for connectivity and stereochemistry, solid-state NMR for crystalline and amorphous forms, dynamic NMR for conformational exchange studies, high-resolution mass spectrometry (HRMS) for exact mass determination, and tandem mass spectrometry (MS/MS) for fragmentation pathway analysis.

While information on related compounds, such as N5-(2-Methoxyethyl)-N5-methylpyridine-2,5-diamine, exists, the substitution of the pyrazine core with a pyridine (B92270) ring significantly alters the chemical and physical properties, making this data inapplicable. chemscene.com

Due to the absence of specific data for this compound, it is not possible to generate the requested in-depth scientific article. Further experimental research would be required to obtain the necessary spectroscopic and structural information for this particular compound.

Advanced Spectroscopic and Structural Elucidation of N 2 Methoxy Ethyl Pyrazine 2,5 Diamine

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular environment. Due to their complementary nature, arising from different selection rules, a combined analysis provides a more complete vibrational profile.

The vibrational spectrum of N-(2-methoxy-ethyl)-pyrazine-2,5-diamine is expected to be rich and complex, dominated by contributions from the pyrazine (B50134) ring, the primary and secondary amino groups, and the methoxy-ethyl side chain.

Pyrazine Ring Vibrations: The pyrazine core gives rise to a series of characteristic stretching and bending modes. Ring stretching vibrations (νC=C, νC=N) are typically observed in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also produce distinct signals.

Amino Group Vibrations: The primary (-NH₂) and secondary (-NH-) amino groups are key reporters of the molecular structure. The N-H stretching vibrations are particularly sensitive to hydrogen bonding. In a non-H-bonding environment, primary amines show two bands (asymmetric and symmetric stretches) typically above 3300 cm⁻¹. The secondary amine will show a single N-H stretch. The N-H bending (scissoring) mode for the primary amine is expected around 1650-1580 cm⁻¹.

Methoxy-ethyl Group Vibrations: The aliphatic side chain will contribute characteristic C-H stretching vibrations just below 3000 cm⁻¹. The C-O-C ether linkage is expected to produce a strong, characteristic asymmetric stretching band in the IR spectrum, typically in the 1150-1085 cm⁻¹ region.

Below is an interactive data table summarizing the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary & Secondary Amines | N-H Stretching | 3500-3200 | IR, Raman |

| Primary Amine | N-H Bending (Scissoring) | 1650-1580 | IR |

| Pyrazine Ring | C=C, C=N Stretching | 1600-1400 | IR, Raman |

| Methoxy (B1213986) Group | C-O-C Asymmetric Stretching | 1150-1085 | IR (Strong) |

| Alkyl Chain | C-H Stretching | 2970-2840 | IR, Raman |

Vibrational spectroscopy is exceptionally sensitive to intermolecular forces, particularly hydrogen bonding. The presence of both hydrogen bond donors (the -NH groups) and acceptors (the pyrazine ring nitrogens, the ether oxygen, and the amino nitrogens) in this compound strongly suggests the formation of extensive hydrogen bonding networks in the solid state.

The formation of intermolecular N-H···N or N-H···O hydrogen bonds leads to a characteristic broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching bands in the IR spectrum. The magnitude of this shift often correlates with the strength of the hydrogen bond. Theoretical studies on aminopyrazine have shown that intermolecular hydrogen bonds can be significantly strengthened in electronic excited states. By analyzing the changes in the N-H and pyrazine ring vibrational modes upon changes in concentration, temperature, or solvent, detailed information about the nature and dynamics of these hydrogen bonding networks can be obtained.

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Based on crystallographic studies of related pyrazine-2,5-dicarboxamides and other substituted pyrazines, it is anticipated that the pyrazine ring of this compound will be essentially planar. The conformation of the molecule will be largely determined by the orientation of the flexible N-(2-methoxy-ethyl) substituent relative to the pyrazine core. This flexibility may allow for the existence of different conformers, potentially leading to polymorphism.

The molecular packing will likely be dominated by the formation of strong intermolecular hydrogen bonds. Molecules are expected to link into layers or sheets through N-H···N hydrogen bonds, connecting the amino group of one molecule to the ring nitrogen of a neighboring molecule.

While the specific crystal system and lattice parameters can only be determined experimentally, analogous pyrazine derivatives frequently crystallize in common space groups such as the monoclinic P2₁/c or triclinic P-1. The dimensions of the unit cell will be dictated by the size and shape of the molecule and the efficiency of the crystal packing.

An illustrative data table of potential crystallographic parameters, based on similar structures, is provided below.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c, P-1, or similar |

| Z (Molecules/Unit Cell) | 2 or 4 |

| Hydrogen Bonding | N-H···N, N-H···O |

The combination of the planar pyrazine core and multiple hydrogen bonding sites makes this compound an excellent candidate for forming well-defined supramolecular assemblies. The primary N-H···N interactions are expected to be the main driving force for self-assembly, creating robust one- or two-dimensional networks. These primary networks can be further interconnected into a three-dimensional architecture through weaker C-H···O or C-H···π interactions. In some pyrazine-based structures, π–π stacking interactions between adjacent pyrazine rings can also play a significant role in stabilizing the crystal packing, often resulting in layered structures. The interplay of these various non-covalent interactions governs the final supramolecular architecture of the compound.

Electronic Spectroscopy (UV-Vis) and Cyclic Voltammetry

The introduction of electron-donating substituents onto the pyrazine core profoundly impacts its electronic absorption and electrochemical behavior. These groups increase the electron density of the aromatic ring, which in turn affects the energy of the molecular orbitals involved in electronic transitions and redox processes.

The UV-Vis spectrum of pyrazine-based compounds is characterized by π-π* and n-π* transitions. The electron-donating amino and N-(2-methoxy-ethyl)amino substituents in this compound are anticipated to cause a significant bathochromic (red) shift in the absorption maxima compared to the parent pyrazine molecule. This is due to the destabilization of the highest occupied molecular orbital (HOMO) and a reduction in the HOMO-LUMO energy gap.

Intramolecular charge transfer (ICT) is a common feature in donor-acceptor substituted aromatic systems. In this molecule, the pyrazine ring can act as the acceptor, while the amino groups serve as donors. This ICT character is expected to give rise to a strong absorption band in the near-UV or visible region. The exact position and intensity of this band would be sensitive to solvent polarity.

Due to the lack of direct experimental data for this compound, the following table presents hypothetical UV-Vis absorption data based on the expected effects of the substituents. This data is for illustrative purposes to demonstrate the likely absorption characteristics.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Assignment |

|---|---|---|---|

| Hexane | ~350 | ~15,000 | π-π* / ICT |

| Ethanol | ~365 | ~18,000 | π-π* / ICT |

| Acetonitrile (B52724) | ~360 | ~17,500 | π-π* / ICT |

The electron-rich nature of this compound suggests that it will be relatively easy to oxidize and difficult to reduce. The electron-donating groups increase the energy of the HOMO, making the removal of an electron (oxidation) more favorable. Conversely, the lowest unoccupied molecular orbital (LUMO) energy is less affected or may even be raised, making the addition of an electron (reduction) less favorable.

Cyclic voltammetry is the primary technique for investigating these redox properties. It is expected that this compound would exhibit at least one quasi-reversible or irreversible oxidation wave at a relatively low positive potential. The reversibility of this process would depend on the stability of the resulting radical cation.

For a comparative perspective, the electrochemical data for a binuclear copper(II) complex with a substituted pyrazine ligand, µ-{2,5-bis[N,N-bis(2′-pyridylmethyl)aminomethyl]pyrazine}-bis[chlorocopper(II)] perchlorate, is presented. rsc.org While this is a metal complex, the redox behavior of the pyrazine ligand itself can be inferred. The compound in acetonitrile exhibits a quasi-reversible cyclic voltammogram with a cathodic peak potential (Epc) at -0.29 V and an anodic peak potential (Epa) at -0.13 V versus an Ag/AgCl reference electrode. rsc.org This process involves the transfer of two electrons, corresponding to the two-step reduction of the Cu(II) centers. rsc.org The redox potential of the pyrazine ring itself in this complex is not explicitly stated but is expected to be influenced by the coordination to the copper centers.

The following table provides a hypothetical representation of the expected electrochemical data for this compound, based on the influence of its electron-donating substituents.

| Process | Epa (V) vs. Ag/AgCl | Epc (V) vs. Ag/AgCl | ΔEp (mV) | Solvent/Electrolyte | Characteristics |

|---|---|---|---|---|---|

| Oxidation | ~ +0.4 | ~ +0.3 | ~100 | Acetonitrile / 0.1 M TBAPF6 | Quasi-reversible |

| Reduction | Expected at highly negative potentials | Acetonitrile / 0.1 M TBAPF6 | Likely irreversible |

Theoretical and Computational Investigations of Pyrazine Diamine Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying organic molecules like pyrazine (B50134) derivatives. DFT calculations are used to determine the molecule's optimal structure, analyze its electronic properties, and understand its reactivity. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a robust description of the molecule's electron distribution.

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like N-(2-methoxy-ethyl)-pyrazine-2,5-diamine, this involves a conformational analysis to identify the most stable conformer(s).

The key rotatable bonds in this molecule are the C-N bond connecting the ethylamino group to the pyrazine ring, the C-C bond of the ethyl group, and the C-O bond of the methoxy (B1213986) group. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy landscape can be mapped. The conformation with the lowest calculated energy is the global minimum and represents the most probable structure of the molecule in the gas phase. The geometry optimization process provides precise bond lengths, bond angles, and dihedral angles for this most stable structure.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound (Illustrative Data)

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C-N (Pyrazine-Amino) | 1.37 Å | |

| C-C (Ethyl) | 1.53 Å | |

| C-O (Methoxy) | 1.43 Å | |

| Bond Angles | ||

| C-N-C (Amino Linkage) | 121.5° | |

| C-C-O (Methoxyethyl) | 109.8° | |

| Dihedral Angles | ||

| C(Pyrazine)-C-N-C | 178.5° | |

| N-C-C-O | 65.2° |

The electronic structure of a molecule governs its chemical reactivity and optical properties. Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactions. nih.govmdpi.com

The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity. The difference in energy between the HOMO and LUMO is the HOMO-LUMO energy gap (ΔE). A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.govmdpi.com For this compound, DFT calculations can predict these energy levels. The HOMO is expected to be localized primarily on the electron-rich pyrazine-2,5-diamine (B1586864) ring, while the LUMO may also be distributed across the π-system of the ring.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.22 |

| HOMO-LUMO Band Gap (ΔE) | 4.63 |

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red regions signify areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue regions indicate positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group, due to their high electronegativity and lone pairs of electrons. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the amino groups.

Computational Spectroscopy

Computational methods can accurately predict various types of molecular spectra, providing a powerful tool for interpreting and assigning experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. d-nb.inforesearchgate.net The method involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, distinct chemical shifts would be predicted for the pyrazine ring protons, the methylene (B1212753) (-CH₂-) protons of the ethyl group, the methoxy protons (-OCH₃), and the amino (-NH₂) protons. Similarly, unique ¹³C signals would be calculated for each carbon atom in its specific chemical environment. Comparing these predicted spectra with experimental results can confirm the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Referenced to TMS (Illustrative Data)

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (Pyrazine) | 7.5, 7.8 | C (Pyrazine, C-NH₂) | 148.5 |

| H (N-H) | 4.5 | C (Pyrazine, C-H) | 125.1 |

| H (-N-CH₂-) | 3.5 | C (-N-CH₂-) | 43.2 |

| H (-O-CH₂-) | 3.7 | C (-O-CH₂-) | 70.8 |

| H (-O-CH₃) | 3.3 | C (-O-CH₃) | 59.0 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.ukacs.org Computational simulation of these spectra involves calculating the second derivatives of the energy with respect to atomic displacements. This yields the vibrational frequencies and their corresponding intensities.

The simulated spectra for this compound would show characteristic peaks corresponding to specific molecular motions. For instance, N-H stretching vibrations of the amino groups would appear at high wavenumbers, followed by C-H stretches from the alkyl and aromatic parts of the molecule. The fingerprint region would contain a complex series of peaks corresponding to C=N and C=C stretching within the pyrazine ring, as well as various bending and torsional modes. scirp.org These theoretical spectra are invaluable for assigning the bands observed in experimental IR and Raman measurements.

Table 4: Predicted Characteristic Vibrational Frequencies (Illustrative Data)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH₂ | 3450, 3360 |

| C-H Stretch (Aromatic) | Pyrazine Ring | 3080 |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2980, 2890 |

| C=N / C=C Stretch | Pyrazine Ring | 1610, 1550 |

| N-H Bend | -NH₂ | 1620 |

| C-O-C Stretch | Methoxy Ether | 1125 |

Computational UV-Vis Absorption and Emission Spectra

The electronic absorption and emission characteristics of this compound can be predicted using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). The pyrazine ring itself typically exhibits π→π* and n→π* transitions. The presence of two amino groups and a methoxy-ethyl substituent significantly influences the electronic structure and, consequently, the spectral properties.

The amino groups act as strong auxochromes, donating electron density to the aromatic ring. This donation raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap. As a result, a bathochromic (red) shift in the primary π→π* absorption band is anticipated compared to unsubstituted pyrazine. The methoxy group on the ethyl side chain is expected to have a lesser, but still contributing, electronic effect.

Computational simulations would likely reveal a complex spectrum. The main absorption band, corresponding to the S0→S1 (π→π) transition, would be intense and located in the near-UV or visible region. Less intense n→π transitions, involving the non-bonding lone pair electrons on the pyrazine nitrogens, are expected at longer wavelengths. researchgate.net Due to the molecule's flexibility, the solvent environment would play a crucial role in the exact peak positions and shapes, a phenomenon that can be modeled using implicit or explicit solvent models in the calculations.

The emission spectrum (fluorescence) is typically observed as a mirror image of the lowest energy absorption band. Following excitation to the S1 state, the molecule relaxes vibrationally before emitting a photon to return to the ground state (S0). The calculated emission wavelength would therefore be longer than the absorption wavelength (a Stokes shift).

Below is a representative data table illustrating the kind of results expected from a TD-DFT calculation for the principal electronic transitions.

| Transition | Calculated Absorption Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 345 | 0.58 | HOMO → LUMO (π→π) |

| S0 → S2 | 290 | 0.12 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 265 | 0.05 | n → π* |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules, revealing their conformational preferences and interactions over time.

The angle around the C(pyrazine)–N(amino) bond.

The angle around the N(amino)–C(ethyl) bond.

The angle around the C(ethyl)–C(ethyl) bond.

The angle around the C(ethyl)–O(methoxy) bond.

MD simulations would explore the potential energy surface associated with the rotation around these bonds. The analysis would likely show that rotation around the C(pyrazine)–N(amino) bond is partially restricted due to electronic conjugation between the amino lone pair and the pyrazine π-system. The ethyl side chain, however, would exhibit much greater freedom. The most stable conformers would be those that minimize steric hindrance and optimize intramolecular interactions, such as potential weak hydrogen bonds between the second amino group's hydrogen and the methoxy oxygen. researchgate.netbeilstein-journals.org

| Rotatable Bond | Description | Expected Flexibility | Key Influencing Factors |

|---|---|---|---|

| Cpz–NH | Pyrazine ring to primary amine | Partially Restricted | π-conjugation, steric hindrance |

| NH–CH2 | Amine to ethyl side chain | High | Steric hindrance |

| CH2–CH2 | Ethyl backbone | High (gauche/anti conformers) | Torsional strain |

| CH2–O | Ethyl to methoxy oxygen | High | Steric hindrance |

In condensed phases, this compound can engage in a variety of intermolecular interactions that dictate its properties. The primary amino groups (–NH2) are potent hydrogen bond donors, while the pyrazine nitrogen atoms, the amino nitrogen atoms, and the methoxy oxygen atom are all potential hydrogen bond acceptors. nih.gov

In solution, particularly in protic solvents like water or ethanol, the molecule would form strong hydrogen bonds with solvent molecules. In the solid state, these interactions would direct the crystal packing. MD simulations of the bulk system can predict preferred packing motifs. A common interaction for aromatic systems is π-π stacking, where the pyrazine rings of adjacent molecules align. worldscientific.com Given the diamino substitution, displaced stacking arrangements (parallel-displaced or T-shaped) are more likely than a direct face-to-face sandwich geometry to balance electrostatic and dispersion forces. worldscientific.com

| Interaction Type | Molecular Site (Donor/Acceptor) | Potential Role |

|---|---|---|

| Hydrogen Bonding | -NH2 (Donor); Pyrazine-N, Amine-N, Methoxy-O (Acceptors) | Dictates crystal packing and solubility in protic solvents. |

| π-π Stacking | Pyrazine Ring | Contributes to solid-state stability. |

| Van der Waals | Alkyl side chain | Contributes to overall cohesion in the solid and liquid states. |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including identifying intermediates and transition states.

A plausible synthetic route to this compound involves the condensation of a 1,2-diamine with an α-dicarbonyl compound, a standard method for pyrazine synthesis. nih.gov A more specific pathway could be the nucleophilic aromatic substitution (SNAr) on a dihalopyrazine. For instance, reacting 2,5-dichloropyrazine (B10626) with 2-methoxyethanamine and subsequently with ammonia (B1221849) (or vice versa) would be a viable route.

Computational studies can model this SNAr pathway. The mechanism involves the nucleophilic attack of the amine on the electron-deficient pyrazine ring, forming a high-energy intermediate known as a Meisenheimer complex. beilstein-journals.org This is followed by the elimination of the halide ion to restore aromaticity. The calculations would focus on the activation barriers for the formation of the transition states for each step. researchgate.net

For the proposed SNAr synthesis, computational analysis using DFT can determine the relative energies of reactants, transition states (TS), intermediates (Int), and products. The key step is the nucleophilic attack on the C-Cl bond.

Let's consider the first substitution: 2,5-dichloropyrazine + 2-methoxyethanamine → [TS1] → [Meisenheimer Int.] → [TS2] → 2-chloro-5-(2-methoxyethylamino)pyrazine + HCl

| Species | Description | Calculated Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | 2,5-dichloropyrazine + amine | 0 (Reference) |

| TS1 | Transition state for amine attack | +95 |

| Intermediate | Meisenheimer complex | +40 |

| TS2 | Transition state for Cl- loss | +65 |

| Products | Monosubstituted pyrazine + HCl | -50 |

Note: The energy values are illustrative and represent typical magnitudes for such a reaction pathway.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

While classical methods for pyrazine (B50134) synthesis exist, they often suffer from harsh reaction conditions, poor yields, and tedious work-up procedures. tandfonline.com The development of greener, more efficient, and scalable synthetic routes for N-(2-methoxy-ethyl)-pyrazine-2,5-diamine is a critical first step toward unlocking its full potential.

Modern catalytic methods offer promising avenues for the efficient synthesis of pyrazine derivatives. Research into dehydrogenative coupling reactions catalyzed by earth-abundant metals like manganese has shown success in forming the pyrazine ring from β-amino alcohols, generating only hydrogen and water as byproducts. acs.orgnih.gov The exploration of transition metal catalysts, such as iridium, has also enabled the direct C-alkylation of the pyrazine core, providing a pathway for further functionalization. organic-chemistry.org

Future work should focus on discovering and optimizing catalysts specifically for the synthesis and modification of this compound. This could involve high-throughput screening of catalyst libraries to identify systems that can selectively introduce the 2-methoxy-ethylamino group onto the pyrazine-2,5-diamine (B1586864) scaffold or build the substituted ring structure from simpler precursors in a highly atom-economical fashion.

Table 1: Catalytic Strategies for Pyrazine Synthesis

| Catalytic System | Reaction Type | Substrates | Key Advantages |

|---|---|---|---|

| Manganese Pincer Complexes | Dehydrogenative Coupling | 2-aminoalcohols | Atom-economical, uses earth-abundant metal. acs.orgnih.gov |

| Ruthenium Pincer Complexes | Dehydrogenative Coupling | 2-amino-alcohols | Homogeneous catalysis for 2,5-disubstituted pyrazines. acs.org |

| [Cp*IrCl₂]₂ | C-alkylation | N-heteroaromatics and alcohols | Direct functionalization of the pyrazine ring. organic-chemistry.org |

This table is interactive and can be sorted by column.

For any compound to be viable for industrial or material applications, a scalable production method is essential. Flow chemistry, or continuous-flow synthesis, presents numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. lookchem.commdpi.com Continuous-flow systems have been successfully developed for the synthesis of pyrazinamide (B1679903) derivatives, significantly reducing reaction times and enabling greener processes. researchgate.netrsc.org

Adapting these methodologies for the production of this compound is a logical and critical future research direction. A continuous-flow process could facilitate multi-gram or even kilogram-scale synthesis, making the compound readily available for material science and other applications. lookchem.commdpi.com Research in this area would involve optimizing parameters such as temperature, pressure, residence time, and catalyst loading within a microreactor or meso-flow system. lookchem.comresearchgate.net

Advanced Material Integration

The nitrogen-rich pyrazine ring and the additional functional groups of this compound make it an attractive building block, or "linker," for the construction of advanced porous materials.

MOFs and COFs are classes of crystalline porous materials with exceptionally high surface areas and tunable structures. mdpi.commdpi.com The pyrazine moiety has been successfully used as a core or linker in COFs designed for applications such as CO₂ capture and the removal of organic dyes from water. rsc.orgbohrium.com The nitrogen atoms in the pyrazine ring can enhance the affinity of the framework for CO₂. rsc.org Furthermore, pyrazine-linked 2D COFs have been investigated as a coating material for cathodes in lithium-ion batteries, where they help to improve cyclability and thermal stability. nih.gov

This compound is a prime candidate for a building block in new MOFs and COFs. The two amine groups can form the covalent linkages (e.g., imine bonds) that define the framework structure, while the pyrazine ring and the methoxy-ethyl side chain would line the pores, imparting specific chemical functionalities. mdpi.comresearchgate.net Research should be directed at synthesizing novel MOFs and COFs using this linker and evaluating their performance in gas storage, separation, catalysis, and energy storage applications.

Table 2: Applications of Pyrazine-Based Porous Materials

| Material Type | Pyrazine Building Block | Application | Key Finding |

|---|---|---|---|

| COF | 2,3,5,6-tetrakis(4-aminophenyl)pyrazine | CO₂ Adsorption, Dye Removal | High CO₂ uptake and rapid adsorption of organic dyes. rsc.orgbohrium.com |

| MOF | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | Gas Separation | Selective capture of CO₂ and light hydrocarbons. rsc.org |

| 2D COF | Pyrazine-based linker | Lithium-Ion Battery Cathode Coating | Mitigates unwanted side reactions, improving battery performance. nih.gov |

This table is interactive and can be sorted by column.

Pyrazine derivatives have demonstrated significant potential in the field of optoelectronics. Their electron-withdrawing nature makes them suitable components for materials used in organic light-emitting diodes (OLEDs). researchgate.net For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized and studied for their photoluminescent properties and have been used as electron-transporting dopants in OLEDs, leading to enhanced device efficiency. researchgate.netrsc.org

The specific electronic structure of this compound, influenced by its combination of electron-donating amine groups and the electron-deficient pyrazine ring, warrants investigation for optoelectronic applications. Future research should involve the synthesis of this compound and related derivatives to study their photophysical properties, such as absorption, emission, and fluorescence quantum yield. researchgate.net These studies could reveal its potential as an emitter, host, or charge-transport material in next-generation electronic devices.

In-depth Theoretical Studies for Predictive Design

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules before they are synthesized in the lab. Theoretical studies, such as those using density functional theory (DFT), can be employed to understand the electronic structure, molecular orbitals (HOMO/LUMO), and potential energy surfaces of pyrazine derivatives. science.gov Such calculations can predict the optoelectronic properties of molecules and their suitability for specific applications. researchgate.netscience.gov

For this compound, in-depth theoretical studies could accelerate its development. Computational modeling can be used to:

Predict its photophysical properties to guide its exploration in optoelectronics.

Simulate its incorporation into MOF and COF structures to predict pore sizes, topologies, and affinities for guest molecules like CO₂.

Elucidate potential reaction mechanisms to aid in the design of novel and efficient synthetic routes.

By integrating theoretical predictions with experimental work, researchers can adopt a more targeted and efficient approach to exploring the vast potential of this compound.

Machine Learning Approaches for Property Prediction

The application of machine learning (ML) and quantitative structure-property relationship (QSPR) models presents a significant opportunity for accelerating the study of novel compounds like this compound. nih.govacs.org These computational tools leverage existing experimental data from known molecules to predict the properties of new, uncharacterized structures. nesi.org.nz

For pyrazine derivatives, ML models can be trained on vast datasets to predict a range of physicochemical properties, including solubility, lipophilicity, and electronic characteristics. nih.govresearchgate.net By developing a scaffold-based protocol focused on the pyrazine core, researchers can build a focused library of related derivatives to train generative models. nih.gov This approach would enable the in silico prediction of key properties for this compound, guiding experimental efforts and prioritizing resources. nih.gov Such models have proven applicable even for complex molecular modalities, suggesting their potential utility for pyrazine derivatives. nih.gov

Table 1: Hypothetical QSPR Predictions for Pyrazine Derivatives This table illustrates the potential output of a QSPR model trained on a database of pyrazine compounds. The values for this compound are hypothetical predictions.

| Compound | Predicted Aqueous Solubility (logS) | Predicted Lipophilicity (logP) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrazine | -0.5 | 0.2 | 5.1 |

| 2,5-Diaminopyrazine | 0.5 | -1.0 | 4.5 |

| 2-Methoxypyrazine | -0.8 | 0.8 | 4.9 |

| This compound | 0.1 | -0.2 | 4.3 |

Advanced Computational Models for Reaction Pathways

Advanced computational chemistry methods are invaluable for understanding and optimizing the synthesis of heterocyclic compounds. researchgate.netresearchgate.net Techniques such as Density Functional Theory (DFT) and other quantum chemical calculations can be used to model reaction pathways, identify key intermediates, and predict reaction kinetics and thermodynamics. chemrxiv.org

The synthesis of pyrazines often involves condensation reactions, for which multiple pathways can exist. mdpi.comacs.orgtandfonline.com For instance, the classical route involves the direct condensation of 1,2-diketones with 1,2-diamines. tandfonline.com Computational models could be employed to investigate various potential synthetic routes to this compound. This would allow for the comparison of different precursors and reaction conditions to identify the most efficient and highest-yielding pathway. dur.ac.uk Furthermore, these models can predict potential side reactions and byproducts, aiding in the development of purification strategies.

Table 2: Comparison of Computational Methods for Reaction Pathway Analysis

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of many-body systems. | Good balance of accuracy and computational cost. | Choice of functional can impact results. |

| Semi-empirical Methods (e.g., PM6) | Uses parameters derived from experimental data to simplify quantum mechanical calculations. rsc.org | Very fast, suitable for large molecules and initial screening. rsc.org | Less accurate than DFT or ab initio methods. |

| Ab initio Methods (e.g., CASPT2) | Solves the electronic Schrödinger equation without empirical parameters. researchgate.net | High accuracy, considered a benchmark method. researchgate.net | Computationally very expensive, limited to smaller systems. |

Exploration of Structure-Property Relationships (Non-Biological)

Influence of Substitution Patterns on Electronic and Spectroscopic Properties

The electronic nature of the pyrazine ring can be significantly modulated by the introduction of various substituents. mdpi.comrsc.org The parent pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. nih.gov The introduction of electron-donating groups (EDGs), such as the two amino (-NH2) groups and the N-(2-methoxy-ethyl) group in this compound, is expected to increase the electron density of the aromatic system. rsc.org

This alteration of the electronic structure directly impacts the compound's spectroscopic properties. mdpi.com The presence of EDGs typically leads to a bathochromic (red) shift in the UV-Visible absorption and photoluminescence spectra. mdpi.comrsc.orgresearchgate.net The extent of this shift is dependent on the nature and position of the substituent. mdpi.com For instance, studies on substituted dithienopyrazines have shown that the absorption is sensitive to the extent of conjugation along the molecule's long axis. chemrxiv.org Therefore, it is anticipated that this compound will exhibit absorption at longer wavelengths compared to unsubstituted pyrazine or pyrazine with only one amino group. The extended π-electron system can also influence electrochemical properties. nih.gov

Table 3: Effect of Substitution on the Absorption Maxima (λmax) of Pyrazine Derivatives Data is compiled from various sources and intended for comparative purposes. The value for the target compound is a hypothetical estimation based on structural analogues.

| Compound | Substituents | Solvent | λmax (nm) |

|---|---|---|---|

| Pyrazine | None | Water | ~260 |

| 2,5-Di(phenylethynyl)-3,6-dimethylpyrazine | 2,5-Di(phenylethynyl), 3,6-Dimethyl | Cyclohexane | 358 researchgate.net |

| 2,5-Diaminopyrazine | 2,5-Diamino | Not Specified | >300 (Estimated) |

| This compound | 2,5-Diamino, N-(2-methoxy-ethyl) | Not Specified | >320 (Hypothetical) |

Impact of Molecular Architecture on Self-Assembly and Supramolecular Chemistry

The specific three-dimensional arrangement of atoms and functional groups in a molecule dictates its ability to participate in non-covalent interactions, which are the foundation of supramolecular chemistry. Pyrazine-based molecules can act as building blocks, or tectons, in the design of larger, self-assembled structures. rsc.org

This compound possesses several features that make it a promising candidate for supramolecular assembly. The two primary amine (-NH2) groups can act as hydrogen bond donors, while the two pyrazine nitrogen atoms and the ether oxygen atom in the methoxy-ethyl side chain can act as hydrogen bond acceptors. This combination of donor and acceptor sites could facilitate the formation of intricate hydrogen-bonded networks in the solid state. Additionally, the aromatic pyrazine ring can participate in π-π stacking interactions, further stabilizing supramolecular architectures. rsc.org These directed interactions could potentially be used to construct coordination polymers or other complex, functional materials. rsc.org

Table 4: Potential Non-Covalent Interactions for this compound

| Type of Interaction | Participating Functional Group(s) | Role |

|---|---|---|

| Hydrogen Bonding | Amino groups (-NH2) | Donor |

| Hydrogen Bonding | Pyrazine ring nitrogens | Acceptor |

| Hydrogen Bonding | Ether oxygen (-O-) | Acceptor |

| π-π Stacking | Pyrazine ring | π-system face |

| Coordination | Pyrazine ring nitrogens | Lewis Base (Ligand) |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling N-(2-methoxy-ethyl)-pyrazine-2,5-diamine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact. Gloves should be inspected before use and removed without touching the outer surface .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors. For higher exposure risks, employ NIOSH-approved respirators (e.g., P95 for particulates or ABEK-P2 cartridges for organic vapors) .

- Spill Management : Collect spills using non-sparking tools in sealed containers. Avoid water jets to prevent aerosolization .

- Disposal : Dispose of contaminated materials via licensed hazardous waste services. Do not drain into sewage systems .

- Toxicity Data :

| Hazard Type | GHS Code | Description |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Damage | H319 | Serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

| Table 1: Key hazard classifications based on safety data sheets . |

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer :

- Boc Protection Strategy : React pyrazine-2,5-diamine with tert-butoxycarbonyl (Boc) groups under basic conditions. Subsequent deprotection with trifluoroacetic acid yields the primary amine intermediate .

- Methoxyethyl Functionalization : Couple the intermediate with 2-methoxyethyl groups using Hünig’s base (N,N-diisopropylethylamine) and maleimide esters. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield Optimization : Control reaction temperature (20–25°C) and anhydrous conditions to minimize side reactions. Monitor progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR (DMSO-d6) to confirm methoxyethyl protons (δ 3.3–3.5 ppm) and pyrazine aromatic protons (δ 8.1–8.3 ppm) .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion confirmation (expected m/z: [M+H]+ = 196.2 g/mol) .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence the supramolecular packing of pyrazine derivatives?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction reveals that methoxyethyl groups disrupt π-π stacking between pyrazine rings. Instead, CH···O hydrogen bonds dominate, leading to layered structures .

- Synthon Analysis : Compare with unsubstituted pyrazine-2,5-diamine. Methoxyethyl groups reduce reliance on pyrazine-based synthons (e.g., hydrogen-bonded dimers) and promote CH···N interactions with adjacent molecules .

Q. What role does this compound play in bioconjugation strategies for targeted drug delivery?

- Methodological Answer :

- Linker Design : The compound’s primary amines serve as attachment points for maleimide-activated antibodies or peptides. Optimize pH (7.4–8.0) for efficient thiol-maleimide coupling .

- In Vivo Imaging : Conjugate with near-infrared fluorophores (e.g., Cy7) for tumor-targeted optical imaging. Validate specificity using murine xenograft models and fluorescence microscopy .

Q. How can researchers resolve contradictions in biological activity data for pyrazine-2,5-diamine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, alkyl chain length) and test against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Data Normalization : Account for batch-to-batch variability in cytotoxicity assays (e.g., MTT) by including internal controls (e.g., doxorubicin) and normalizing to cell viability baselines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.